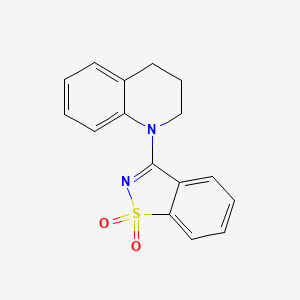

![molecular formula C11H11BrN2S B5600258 2-[(4-bromobenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5600258.png)

2-[(4-bromobenzyl)thio]-1-methyl-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4-bromobenzyl)thio]-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C11H11BrN2S and its molecular weight is 283.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 281.98263 g/mol and the complexity rating of the compound is 195. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Bioactivity and Antimicrobial Properties

A series of benzimidazole derivatives, including compounds related to "2-[(4-bromobenzyl)thio]-1-methyl-1H-imidazole," have been synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Notably, some derivatives displayed potent ABTS scavenging activities and demonstrated effective antimicrobial properties against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015). Another study focused on the synthesis and antimicrobial activities of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives, showing promising results against various bacterial and fungal strains (Kaneria et al., 2016).

Catalysis and Synthetic Applications

Research on imidazolium salt derivatives, including those structurally related to "this compound," has led to the development of novel catalysts and ligands for homogeneous catalysis. For example, the synthesis of N-heterocyclic carbene–silver complexes offers a new class of ligands for catalyzing C−N coupling reactions, demonstrating the potential of imidazole derivatives in facilitating chemical transformations (César, Bellemin-Laponnaz, & Gade, 2002).

Structural and Charge Density Analysis

Imidazole derivatives, including those with bromobenzyl groups, have been the subject of detailed structural and quantum chemical analyses. Studies have explored the nature and strength of intermolecular interactions within these molecules, using tools like Hirshfeld fingerprint plots and Quantum Theory of Atoms in Molecules (QTAIM) analysis. Such research contributes to a deeper understanding of the physical and chemical properties of imidazole-based compounds (Sowmya et al., 2020).

Ferroelectricity and Antiferroelectricity

Imidazole units, by virtue of their proton donor and acceptor sites, have been found to form dipolar chains that exhibit electric bistability, leading to applications in ferroelectric and antiferroelectric materials. This remarkable property opens avenues for the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Electrolyte for Fuel Cells

The role of imidazole and 1-methyl imidazole in enhancing the conductivity of polybenzimidazole membranes doped with phosphoric acid has been investigated for applications in high-temperature proton-conducting polymer electrolytes for fuel cells. This research highlights the potential of imidazole derivatives in energy conversion technologies (Schechter & Savinell, 2002).

特性

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-1-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S/c1-14-7-6-13-11(14)15-8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBLDRIHTQVEPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5600179.png)

![4-(1,3-dioxoisoindol-2-yl)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-3-phenylbutanamide](/img/structure/B5600181.png)

![4-[(4-benzyl-1-piperazinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5600226.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5600235.png)

![2-hydroxy-5-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide](/img/structure/B5600241.png)

![4-[6-amino-2-(butylthio)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B5600248.png)

![9-(2-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5600250.png)

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5600263.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5600268.png)

![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-2-(ethylamino)-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5600281.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-furoate](/img/structure/B5600291.png)